molecular formula C8H7BrClNO B112795 N-(2-bromo-4-chlorophenyl)acetamide CAS No. 57045-85-9

N-(2-bromo-4-chlorophenyl)acetamide

Cat. No. B112795
CAS RN: 57045-85-9
M. Wt: 248.5 g/mol
InChI Key: FXRJRUAYMSVQKU-UHFFFAOYSA-N
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Patent
US09403833B2

Procedure details

A solution of 2-bromo-4-chloroaniline (1 g, 4.84 mmol) in acetic anhydride (5 ml, 4.84 mmol) was stirred at RT for 1.5 hrs. The resulting suspension was collected by filtration and dried on a vacuum line to give the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:10](=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried on a vacuum line

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)Cl)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.